Cas no 149471-11-4 (L-Phenylalaninamide, L-a-aspartyl-L-arginyl-L-asparaginyl-L-phenylalanyl-L-leucyl-L-arginyl-)

149471-11-4 structure
Nome del prodotto:L-Phenylalaninamide, L-a-aspartyl-L-arginyl-L-asparaginyl-L-phenylalanyl-L-leucyl-L-arginyl-
L-Phenylalaninamide, L-a-aspartyl-L-arginyl-L-asparaginyl-L-phenylalanyl-L-leucyl-L-arginyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3S)-3-amino-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]
- H-ASP-ARG-ASN-PHE-LEU-ARG-PHE-NH2
- L-Phenylalaninamide, L-a-aspartyl-L-arginyl-L-asparaginyl-L-phenylalanyl-L-leucyl-L-arginyl-
- Neuropeptide DF2
- L-alpha-aspartyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginyl-L-phenylalanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide
- neuropeptidedf2
- asp-arg-asn-phe-leu-arg-phe amide*trifluoroacetat
- ASP-ARG-ASN-PHE-LEU-ARG-PHE AMIDE*TRIFLUOROACETATE
- Asp-Arg-Asn-Phe-Leu-Arg-Phe amide trifluoroacetate salt
- DTXSID40164276
- L-alpha-Aspartyl-L-arginyl-L-asparaginyl-L-phenylalanyl-L-leucyl-L-arginyl-L-phenylalaninamide
- DF2 neuropeptide
- (6S,9S,12S,15S,18S,21S)-1,21-diamino-6-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl)-15-(2-amino-2-oxoethyl)-12-benzyl-18-(3-guanidinopropyl)-1-imino-9-isobutyl-8,11,14,17,20-pentaoxo-2,7,10,13,16,19-hexaazatricosan-23-oic acid
- (3S)-3-amino-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
- Aspartyl-arginyl-asparaginyl-phenylalanyl-leucyl-arginyl-phenylalaninamide
- Drnflrfamide
- DF(2) Neuropeptide
- Asp-arg-asn-phe-leu-arg-phe-NH2
- L-Phenylalaninamide, L-alpha-aspartyl-L-arginyl-L-asparaginyl-L-phenylalanyl-L-leucyl-L-arginyl-
- 149471-11-4
-
- Inchi: InChI=1S/C44H67N15O10/c1-24(2)19-31(40(67)55-29(16-10-18-53-44(50)51)38(65)56-30(36(47)63)20-25-11-5-3-6-12-25)57-41(68)32(21-26-13-7-4-8-14-26)58-42(69)33(23-34(46)60)59-39(66)28(15-9-17-52-43(48)49)54-37(64)27(45)22-35(61)62/h3-8,11-14,24,27-33H,9-10,15-23,45H2,1-2H3,(H2,46,60)(H2,47,63)(H,54,64)(H,55,67)(H,56,65)(H,57,68)(H,58,69)(H,59,66)(H,61,62)(H4,48,49,52)(H4,50,51,53)/t27-,28-,29-,30-,31-,32-,33-/m0/s1
- Chiave InChI: DWSQPUHNGRSXSJ-MRNVWEPHSA-N
- Sorrisi: N/C(=N/CCC[C@@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H](CC1C=CC=CC=1)C(=O)N)=O)CCC/N=C(\N)/N)=O)CC(C)C)=O)CC1C=CC=CC=1)=O)CC(=O)N)=O)NC([C@H](CC(=O)O)N)=O)/N
Proprietà calcolate
- Massa esatta: 965.51953339g/mol
- Massa monoisotopica: 965.51953339g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 14
- Conta accettatore di obbligazioni idrogeno: 13
- Conta atomi pesanti: 69
- Conta legami ruotabili: 31
- Complessità: 1790
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 453Ų
- XLogP3: -5.5
L-Phenylalaninamide, L-a-aspartyl-L-arginyl-L-asparaginyl-L-phenylalanyl-L-leucyl-L-arginyl- Letteratura correlata
-
1. Back matter
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
149471-11-4 (L-Phenylalaninamide, L-a-aspartyl-L-arginyl-L-asparaginyl-L-phenylalanyl-L-leucyl-L-arginyl-) Prodotti correlati
- 25422-31-5(Fibrinopeptide A(human))
- 188968-51-6(Cilengitide)
- 137813-36-6(Cyclo(-Arg-Ala-Asp-D-Phe-Val))
- 1396795-45-1(N-(2-{1,1'-biphenyl-4-yl}-2-hydroxypropyl)-2,1,3-benzothiadiazole-5-carboxamide)
- 151666-28-3(3-Piperidinol, 1-amino-)
- 2580200-47-9(5-{(tert-butoxy)carbonylamino}-3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylic acid)
- 1172368-04-5(2-(4-chloro-5-methylpyrazol-1-yl)acetamide)
- 1334375-72-2(1-(3,4-difluorobenzoyl)-N-{4-(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoylphenyl}azetidine-3-carboxamide)
- 81224-47-7(7-Bromo-4-methoxyindole-3-acetic acid)
- 225505-12-4(Praseodymium bromide(PrBr3), hydrate (9CI))
Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso
